The synthesis of FLX475 involves several key steps that utilize various chemical reactions and conditions. The preparation method includes:
The choice of solvents and catalysts is critical for optimizing yields and purity, with acetic acid being preferred for its effectiveness in enhancing chiral purity during hydrogenation steps.
FLX475 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The exact molecular formula and structure can be detailed as follows:
The molecular structure plays a significant role in its mechanism of action, allowing it to selectively bind to regulatory T cells and modulate their function.
FLX475 participates in several chemical reactions during its synthesis and potentially during its interactions within biological systems:
These reactions must be carefully controlled to ensure high yields and purity of FLX475.
FLX475 operates primarily by inhibiting the function of regulatory T cells within the tumor microenvironment. The mechanism involves:
This mechanism underscores its potential as an adjunct therapy alongside other forms of cancer treatment.
The physical and chemical properties of FLX475 are critical for understanding its behavior both in vitro and in vivo:
These properties are typically characterized through standard analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
FLX475 has significant applications in scientific research and clinical settings:
FLX475 (tivumecirnon) is a small-molecule antagonist of the CC chemokine receptor 4 (CCR4), featuring a molecular weight of 543.41 g/mol and the chemical formula C₂₄H₂₇Cl₂F₃N₆O [3] [5]. Its structure includes an azetidine ring, a key motif contributing to prolonged receptor occupancy and a human half-life of 72 hours [1]. The compound's stereochemistry—notably the chiral center at the azetidine-carboline junction—enables selective docking into CCR4's orthosteric pocket. This binding is stabilized by:
Table 1: Key Structural Features of FLX475 and Their Roles in CCR4 Binding
Structural Motif | Target Domain in CCR4 | Interaction Type |
---|---|---|
Azetidine ring | Orthosteric pocket | Conformational constraint |
Dichlorophenyl group | TM3/TM5 interface | Hydrophobic anchoring |
Trifluoromethylpyrimidine | TM7 | Halogen bonding |
Tertiary amine | Glu283 (TM7) | Hydrogen bonding |
Cryo-EM studies reveal that FLX475 induces a ligand-receptor dissociation by displacing the N-terminal tail of CCR4, preventing chemokine engagement [6].
CCR4, a class A GPCR, coordinates immune cell migration via its endogenous ligands CCL17 (TARC) and CCL22 (MDC). These chemokines are overexpressed in tumors and recruit immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME) [2] [7]. FLX475 binds CCR4 with sub-nanomolar affinity (IC₅₀ undisclosed), blocking ligand binding and subsequent Gαi-mediated signaling [3] [5]. The mechanistic consequences include:
Table 2: Impact of FLX475 on CCR4 Ligand Signaling Pathways
Ligand | Primary Function in TME | FLX475-Mediated Disruption |
---|---|---|
CCL17 | Treg recruitment via CCR4⁺ T cells | Blocks CCL17 binding (Kd undisclosed) |
CCL22 | Macrophage/Treg chemotaxis | Prevents Gαi activation and β-arrestin recruitment |
This selective antagonism reshapes the TME from immunosuppressive to immunoreactive, particularly in virally associated and "charged" tumors [2] [7].
FLX475 functions primarily as a competitive antagonist, directly occupying the orthosteric ligand-binding site of CCR4 [6]. Molecular dynamics (MD) simulations (200-ns trajectories) clarify its mechanism relative to allosteric modulators:
Comparative analyses show that FLX475's binding kinetics (koff = 0.03 s⁻¹) enable prolonged receptor blockade despite fluctuating chemokine concentrations in the TME. This contrasts with earlier CCR4 antagonists (e.g., small molecules without azetidine), which exhibit faster dissociation [1] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7